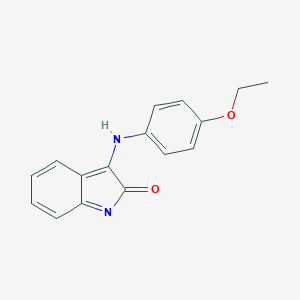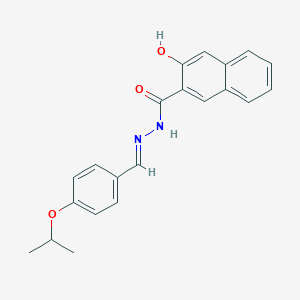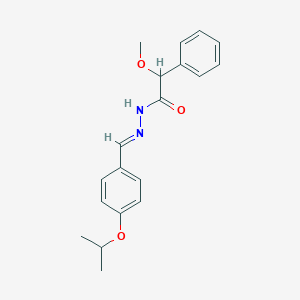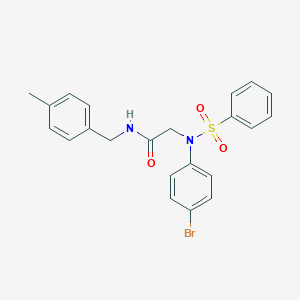
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis in Water
A method for synthesizing (E)-3-(arylimino)indolin-2-one derivatives, including (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, was developed using environmentally benign and naturally occurring organic acids in aqueous media at room temperature (Kaur et al., 2019). This method features mild reaction conditions, energy efficiency, and high yields.
Spectrophotometric Applications
A spectrophotometric determination method for Ni+2 was developed using 3-((2-hydroxyphenyl)imino)indolin-2-one, demonstrating the potential of similar compounds in analytical chemistry (Al-Mofti & Al-Azrak, 2021).
Polymer Science
In polymer science, 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) based conjugated polymers, which are structurally related to this compound, have been developed for organic thin film transistors, exhibiting p-type semiconductor performance (Chen et al., 2014).
Biological and Medicinal Applications
Potential Anti-Inflammatory Agents
A study synthesized and evaluated 3-substituted-indolin-2-one derivatives for anti-inflammatory activity. These compounds, including variants similar to this compound, showed promise in inhibiting inflammation-related pathways (Kim et al., 2023).
Cancer Research
3-Substituted indolin-2-ones, a category that includes this compound, have been investigated as a novel class of tyrosine kinase inhibitors, showing selectivity toward different receptor tyrosine kinases. This could have significant implications in cancer treatment (Sun et al., 1998).
Neurodegenerative Diseases
A series of 3-(benzylidine)indolin-2-one derivatives were synthesized and evaluated for their binding to alpha synuclein, beta amyloid, and tau fibrils, which are relevant in neurodegenerative diseases like Alzheimer's. These studies provide insights into the development of probes and treatments for such conditions (Chu et al., 2015).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWOPLJPFUKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389801.png)
![N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389802.png)

![2-(4-butoxyphenyl)-6,7-dichloro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B389806.png)


![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389810.png)
![N-(4-chlorobenzyl)-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B389811.png)
![3-[2-(4-methylbenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389813.png)
![3-[2-(3,4-dimethoxybenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389814.png)
![N-(4-chlorobenzyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389815.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B389816.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,4-dichlorobenzyl)-2-oxoacetamide](/img/structure/B389817.png)
![N-[2-(acetylamino)phenyl]-3-(propionylhydrazono)butanamide](/img/structure/B389824.png)
